1-isopropyl-1H-indole-3-carboxylic acid
Description
Overview of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal and organic chemistry. nih.govresearchgate.net Its structural rigidity and electron-rich nature make it a "privileged scaffold," meaning it can bind to a wide variety of biological targets with high affinity. aip.org This versatility is demonstrated by its presence in numerous natural products, including the amino acid tryptophan and the neurotransmitter serotonin, as well as in a significant number of synthetic pharmaceuticals. beilstein-journals.org
The indole nucleus serves as a fundamental building block in modern drug discovery, with derivatives exhibiting a vast spectrum of pharmacological activities. nih.govmdpi.comnih.gov Researchers have successfully developed indole-based compounds to target a range of conditions, including cancer, inflammatory disorders, infections, and neurological diseases. mdpi.comnih.gov The ability to readily modify the indole ring at various positions allows chemists to fine-tune the molecule's properties, leading to the development of novel therapeutic agents with improved efficacy and specificity. mdpi.com The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate an indole core. aip.orgmdpi.com
Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) mdpi.com |
| Sumatriptan | Antimigraine Agent |
| Ondansetron | Antiemetic (anti-nausea and vomiting) |
| Vincristine | Anticancer (chemotherapy) researchgate.net |
Relevance of Indole-3-carboxylic Acid Derivatives as Bioactive Motifs
Within the broad family of indole derivatives, those featuring a carboxylic acid group at the 3-position (indole-3-carboxylic acids) represent a particularly important subclass. This specific arrangement is a frequently explored motif in the design of new bioactive agents. nih.govresearchgate.net The carboxylic acid group can act as a critical hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors.
Research has highlighted the diverse therapeutic potential of indole-3-carboxylic acid derivatives. For instance, novel derivatives have been synthesized and evaluated as potent angiotensin II receptor 1 (AT₁) antagonists, demonstrating significant antihypertensive activity in preclinical studies, in some cases superior to the established drug losartan. nih.govresearchgate.net Other studies have shown that conjugating indole-3-carboxylic acid with amino acids and peptides can yield compounds with significant antibacterial and anthelmintic properties. researchgate.net Furthermore, this scaffold has been instrumental in developing dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy. nih.gov Indole-3-carboxylic acid itself is a natural metabolite of tryptophan and has been studied for its potential to enhance the efficacy of chemotherapy agents like doxorubicin (B1662922) in colorectal cancer models. medchemexpress.com
Table 2: Investigated Biological Activities of Indole-3-Carboxylic Acid Derivatives
| Derivative Class | Target/Activity | Research Area |
|---|---|---|
| Novel substituted indoles | Angiotensin II Receptor 1 (AT₁) Antagonist | Antihypertension nih.govresearchgate.net |
| Amino acid/peptide conjugates | Antibacterial, Anthelmintic | Anti-infective researchgate.net |
| Specifically designed skeletons | Bcl-2/Mcl-1 Dual Inhibitors | Anticancer nih.gov |
| Parent Compound | Synergist with Doxorubicin | Anticancer medchemexpress.com |
Structural Context of 1-Isopropyl-1H-indole-3-carboxylic Acid within the Indole Chemical Space
This compound is a specific derivative within the indole chemical class. Its structure is defined by three key features:
The Indole Core: The foundational bicyclic aromatic system that confers the basic physicochemical and biological properties associated with this class of compounds.
A Carboxylic Acid at Position 3: As discussed, this functional group is a key determinant of the molecule's potential biological interactions and is a common feature in many bioactive indole derivatives.
An Isopropyl Group at Position 1: This substituent is attached to the nitrogen atom of the indole ring. The presence of the bulky and lipophilic isopropyl group at the N1 position significantly alters the properties of the parent indole-3-carboxylic acid. It removes the N-H bond, preventing the molecule from acting as a hydrogen bond donor at this site. This modification can influence the molecule's binding orientation within a target protein, increase its metabolic stability, and enhance its lipid solubility (lipophilicity), which can affect its absorption and distribution in biological systems.
Current Research Landscape and Future Contributions of this compound Studies
The current body of scientific literature primarily identifies this compound as a chemical intermediate or a building block for the synthesis of more complex molecules. chemsrc.com Its availability from commercial chemical suppliers suggests its utility in synthetic and medicinal chemistry research. While extensive studies detailing the specific biological activities of this particular compound are not prominent, its structural features suggest its potential as a precursor for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-7-10(12(14)15)9-5-3-4-6-11(9)13/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJJNGAPCAIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252127 | |
| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158574-87-9 | |
| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158574-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Advancements for 1 Isopropyl 1h Indole 3 Carboxylic Acid
Direct Synthesis Approaches to 1-Isopropyl-1H-indole-3-carboxylic Acid
A principal direct route to this compound involves the oxidation of its corresponding aldehyde precursor, 1-isopropyl-1H-indole-3-carbaldehyde. This transformation focuses on the selective conversion of the aldehyde group at the C3 position of the indole (B1671886) ring into a carboxylic acid.
Oxidation Pathways from 1-Isopropyl-1H-indole-3-carbaldehyde Precursors
The oxidation of the aldehyde functional group in N-substituted indole-3-carbaldehydes is a well-established method for the synthesis of the corresponding carboxylic acids. The electron-rich nature of the indole ring requires careful selection of oxidizing agents to avoid unwanted side reactions on the heterocyclic core.
A variety of oxidizing agents have been evaluated for the conversion of aromatic aldehydes to carboxylic acids, and these can be adapted for the synthesis of this compound. Common reagents include potassium permanganate (B83412) (KMnO₄) and silver oxide (Ag₂O). The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity.
Potassium permanganate is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically performed in a basic aqueous solution. The selectivity of this reaction can be influenced by the reaction temperature and the concentration of the oxidant.
Silver oxide, often used in the Tollens' test, is a milder oxidizing agent. It can selectively oxidize aldehydes in the presence of other functional groups. The reaction is generally carried out in an aqueous ammonia (B1221849) solution.
The following table summarizes a comparative evaluation of different oxidizing agents for the conversion of an N-alkyl-indole-3-carbaldehyde to the corresponding carboxylic acid.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| KMnO₄ | Acetone/Water | 25 | 4 | 85 |
| Ag₂O | Ethanol (B145695)/Water | 80 | 6 | 90 |
| Jones Reagent | Acetone | 0-25 | 2 | 78 |
This table is a representative example based on typical oxidation reactions of similar substrates and may not reflect empirically validated data for 1-isopropyl-1H-indole-3-carbaldehyde.
The efficiency of the oxidation of 1-isopropyl-1H-indole-3-carbaldehyde is significantly influenced by several reaction parameters. Temperature, solvent, and the stoichiometry of the oxidizing agent are key factors that must be optimized to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts.
For instance, when using potassium permanganate, maintaining a controlled temperature is crucial. Higher temperatures can lead to over-oxidation and potential degradation of the indole ring. The choice of solvent can also affect the reaction rate and selectivity. A co-solvent system, such as acetone-water, is often employed to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.
The molar ratio of the oxidant to the substrate is another critical parameter. An excess of the oxidizing agent may be required to drive the reaction to completion, but a large excess can increase the risk of side reactions. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time.
The following table illustrates the impact of varying reaction parameters on the yield of the carboxylic acid in a representative oxidation reaction.
| Parameter | Variation | Yield (%) | Selectivity |
| Temperature | 0 °C | 65 | High |
| 25 °C | 85 | High | |
| 50 °C | 75 | Moderate | |
| Solvent | Water | 60 | Moderate |
| Acetone/Water | 85 | High | |
| Ethanol | 70 | High | |
| Oxidant Ratio | 1.1 eq | 80 | High |
| 1.5 eq | 85 | High | |
| 2.0 eq | 83 | Moderate |
This table is a representative example based on general principles of oxidation reactions and may not reflect empirically validated data for 1-isopropyl-1H-indole-3-carbaldehyde.
Multi-Step Synthetic Routes to the this compound Scaffold
Multi-step syntheses provide an alternative and often more versatile approach to constructing the this compound molecule. These routes typically involve the initial formation of the core indole ring system, followed by the introduction or modification of the substituent at the C3 position.
Fischer Indole Synthesis for 1-Isopropyl-1H-indole Intermediate Generation
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. mdpi.combeilstein-journals.orgyoutube.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). mdpi.combeilstein-journals.org To generate the 1-isopropyl-1H-indole intermediate, N-isopropylphenylhydrazine would be the required starting material.
The mechanism of the Fischer indole synthesis is a well-studied process that proceeds through several key steps. beilstein-journals.org It begins with the reaction between a phenylhydrazine (B124118) and a ketone (or aldehyde) to form a phenylhydrazone. beilstein-journals.org This is followed by tautomerization to an enamine intermediate. beilstein-journals.org
Under acidic conditions, the enamine undergoes a protonation step, which then facilitates a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, a key bond-forming step that disrupts the aromaticity of the phenyl ring. beilstein-journals.org The resulting di-imine intermediate subsequently rearomatizes. This is followed by an intramolecular cyclization where the amino group attacks one of the imine carbons to form a five-membered ring. Finally, the elimination of ammonia leads to the formation of the stable, aromatic indole ring. beilstein-journals.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine becomes the nitrogen atom in the indole ring. beilstein-journals.org
Optimization of Acid Catalysts and Solvents for Indole Core Formation
The formation of the indole core is a critical initial step, often accomplished via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The choice of acid catalyst and solvent system is paramount for maximizing the yield and controlling the regioselectivity of the cyclization, especially with unsymmetrical ketone precursors.
A wide array of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed to catalyze this transformation. google.com The solvent plays a crucial role in the reaction kinetics and can influence the catalyst's efficacy. While polar solvents like ethanol are common, recent advancements have explored greener alternatives such as ionic liquids, which can function as both the solvent and the catalyst, often leading to excellent yields and simplified product separation. mdpi.com The optimization of these parameters is crucial for achieving high efficiency. For instance, studies have shown that the combination of a specific acid catalyst with an appropriate solvent can significantly enhance reaction rates and yields. ekb.eg
| Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| p-Toluenesulfonic acid | tert-Butanol | 80 | 70-85 |
| Acetic Acid | Acetic Acid | 110 | 60-75 |
| Zinc Chloride (ZnCl₂) | Toluene | Reflux | 65-80 |
| BMIm(HSO₄) (Ionic Liquid) | Neat (Solvent-free) | 90 | 85-97 |
This table presents representative data on how the choice of acid catalyst and solvent can influence the outcome of the Fischer indole synthesis, based on general findings in the literature.
N-Alkylation Strategies for 1-Isopropyl-1H-indole Formation
Once the indole or a suitable precursor like an indole-3-carboxylate (B1236618) ester is formed, the next strategic step is the introduction of the isopropyl group at the nitrogen atom (N-1 position).
The alkylation of the indole nitrogen is a common transformation that must be controlled to favor N-alkylation over potential C-alkylation (primarily at the C3 position). The reaction of the indole anion with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, is a direct and effective method. The inherent nucleophilicity of the indole nitrogen, particularly after deprotonation by a base, drives the reaction. In the absence of a substituent at the C3 position, the N-alkylation product is generally favored, and classical conditions often provide high selectivity. nih.gov When the C3-position is blocked, for example by an ester group, the reaction proceeds exclusively at the nitrogen atom.
The efficiency and regioselectivity of the N-alkylation are highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases are typically preferred to generate the indole anion without competing in the alkylation reaction. Sodium hydride (NaH) is a frequently used base that irreversibly deprotonates the indole N-H.
Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are standard choices as they effectively solvate the cation of the indole salt, leaving a reactive "naked" anion. nih.gov The combination of NaH in DMF is a classic and highly effective system for achieving high yields of N-alkylated indoles. nih.gov Optimization studies have demonstrated that varying these conditions can significantly impact the reaction outcome, with temperature also playing a key role in achieving complete and selective alkylation.
| Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Result (Yield of N-isopropyl indole) |
|---|---|---|---|---|
| K₂CO₃ (2.0) | Acetonitrile (B52724)/DMF | 82-84 | 720 | High Yield Reported orgsyn.org |
| NaH (1.1) | THF | 25-65 | >60 | Good Yield, potential for C-alkylation byproduct |
| NaH (1.1) | DMF | 25 | >60 | Good N-selectivity |
| NaH (1.1) | DMF | 80 | 15 | Excellent Yield (~91%) and Complete N-selectivity nih.gov |
This table summarizes the impact of different base, solvent, and temperature combinations on the efficiency and regioselectivity of indole N-alkylation, with data adapted from literature on analogous N-alkylation reactions. nih.govorgsyn.org
Formylation at the C3 Position via Vilsmeier-Haack Reaction
With the 1-isopropyl-1H-indole intermediate in hand, the next step is to introduce a functional group at the C3 position that can be converted into a carboxylic acid. The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings, including N-substituted indoles. libretexts.orgwikipedia.org
The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). The electrophilic chloroiminium ion formed reacts preferentially at the most electron-rich position of the indole nucleus, which is the C3 position.
Temperature control is a critical parameter for a successful and safe reaction. The Vilsmeier reagent is typically prepared at low temperatures (e.g., 0 °C) to control its exothermic formation. The subsequent reaction with the indole substrate may require heating to proceed at a reasonable rate, with temperatures ranging from room temperature up to 80-100 °C, depending on the reactivity of the specific N-alkyl indole. wikipedia.org Careful management of the reaction temperature ensures high yields and minimizes the formation of potential byproducts.
The Vilsmeier-Haack reaction exhibits exceptional regioselectivity for the C3 position of 1-substituted indoles, leading to the formation of 1-isopropyl-1H-indole-3-carbaldehyde in high purity and yield. libretexts.org The subsequent conversion of the aldehyde to the target carboxylic acid is a straightforward oxidation step.
Carboxylation Methodologies at the C3 Position
The introduction of a carboxyl group at the C3 position of the indole nucleus is a fundamental transformation for the synthesis of this compound. This section details direct and indirect methods to achieve this functionalization.
A well-established and direct approach for the C3-carboxylation of N-substituted indoles involves a metalation step followed by quenching with carbon dioxide. This method leverages the heightened acidity of the C3-proton in the indole ring, which can be selectively removed by a strong base to generate a C3-lithiated or magnesiated indole intermediate. Subsequent reaction with electrophilic carbon dioxide (often in the form of dry ice) introduces the carboxylate group, which upon acidic workup yields the desired indole-3-carboxylic acid.
The choice of the metalating agent and reaction conditions is critical for achieving high yields and selectivity. Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are commonly employed, often in combination with a coordinating solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate. The N-substituent, such as the isopropyl group in the target molecule, prevents competitive N-deprotonation and directs the metalation to the C2 or C3 position. Due to kinetic and thermodynamic factors, C3-metalation is generally favored.
Table 1: Representative Conditions for C3-Carboxylation of N-Alkylindoles via Metalation
| N-Substituent | Metalating Agent | Solvent | Quenching Agent | Temperature | Yield |
|---|---|---|---|---|---|
| Methyl | n-BuLi | THF/ether | CO₂ (gas) | -78 °C to rt | High |
| Benzyl | t-BuLi | THF | CO₂ (dry ice) | -78 °C | Good |
This table presents generalized conditions based on standard organometallic procedures for indole carboxylation. Yields are dependent on the specific substrate and precise reaction conditions.
While not a method for introducing a carboxyl group, gold(III)-catalyzed decarboxylative functionalization represents a significant strategic advancement for the modification of indole-3-carboxylic acids. acs.orgnih.gov This methodology uses the carboxylic acid moiety as a traceless activating group to facilitate the formation of a new carbon-carbon bond at the C3 position. acs.orgnih.gov The reaction proceeds by coordinating a gold(III) catalyst to the indole, which promotes decarboxylation and the formation of an indole-gold intermediate. This intermediate is highly reactive towards electrophiles.
A notable application of this strategy is the decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols in water. acs.orgacs.org This cascade reaction provides a straightforward and efficient route to 3-benzylindoles, with CO₂ and water as the only byproducts. nih.govacs.org The use of water as a solvent and the mild reaction conditions make this a green and atom-economical process. acs.org Mechanistic studies, including a Hammett study, suggest a buildup of positive charge on the indole ring in the transition state of the reaction. acs.orgnih.gov
Table 2: Gold(III)-Catalyzed Decarboxylative Coupling of Indole-3-carboxylic Acids with Benzylic Alcohols acs.org
| Indole-3-carboxylic Acid | Benzylic Alcohol | Catalyst System | Yield |
|---|---|---|---|
| Indole-3-carboxylic acid | Benzyl alcohol | AuCl₃/TPPMS | 76% |
| N-Benzylindole-3-carboxylic acid | Benzyl alcohol | AuCl₃/TPPMS | 71% |
| 5-Bromoindole-3-carboxylic acid | Benzyl alcohol | AuCl₃/TPPMS | 68% |
TPPMS: triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt. Reactions conducted in water at 120 °C.
Exploration of Alternative Synthetic Pathways for Indole-3-carboxylic Acid Derivatives
Beyond direct carboxylation, a variety of innovative synthetic methods have been developed to access indole-3-carboxylic acid derivatives, offering alternative disconnection approaches and broader substrate scopes.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful and efficient strategy for synthesizing complex molecular architectures. rsc.org Several MCRs have been designed to produce highly substituted indole derivatives. For instance, the one-pot, three-component reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like barbituric acid can yield complex indolyl-substituted heterocyclic systems. rsc.org While not always directly yielding indole-3-carboxylic acids, these methods can generate precursors that are readily converted to the target acid. For example, an MCR could be designed to incorporate a cyano or ester group at the C3-position, which can then be hydrolyzed to the carboxylic acid. The reaction of indole, oxalyl chloride, and various nucleophiles can afford indole-3-glyoxyl derivatives, which are closely related to the target structure. rsc.org
Iterative one-carbon homologation is a valuable synthetic operation for extending carbon chains, and modern advancements have made this applicable to carboxylic acids under mild conditions. worktribe.comnih.gov A recently developed method utilizes visible-light-induced photoredox catalysis to achieve the homologation of unmodified carboxylic acids. organic-chemistry.orgresearchgate.netnih.gov This process involves the reaction of a carboxylic acid with nitroethylene (B32686) in the presence of a photocatalyst. organic-chemistry.org The reaction proceeds through a radical mechanism, effectively adding a methylene unit to the carboxylic acid substrate. organic-chemistry.orgresearchgate.net
This strategy could be applied to the synthesis of indole-3-acetic acid derivatives, which are homologues of indole-3-carboxylic acids. nih.gov By performing this reaction iteratively, carbon spacers of defined lengths can be constructed, offering a tunable method for modifying molecules for structure-activity relationship studies. worktribe.comorganic-chemistry.orgnih.gov This technique is noted for its wide substrate scope and compatibility with complex molecules. nih.gov
Transition metal-catalyzed C-H functionalization has emerged as a step-economical tool for the direct modification of unactivated C-H bonds. bohrium.com Rhodium catalysts, in particular, have been extensively used for the selective functionalization of the indole scaffold. bohrium.comresearchgate.net While much of the research has focused on the C2, C4, and C7 positions, methods for C3-functionalization have also been developed. bohrium.comrsc.org
An enantioselective, rhodium(II)-catalyzed method has been achieved for the C-H functionalization of indoles at the C3 position using α-alkyl-α-diazoesters. nih.gov This reaction forms α-alkyl-α-indolylacetates in high yields and enantioselectivities. nih.gov The resulting ester products are direct precursors to chiral indole-3-carboxylic acid derivatives. The proposed mechanism involves the formation of a rhodium-carbene intermediate which then reacts with the electron-rich indole ring. nih.gov This approach avoids the need to pre-functionalize the indole ring with a leaving group, representing a highly efficient pathway to functionalized indole-3-carboxylic acid derivatives. nih.gov
Table 3: Rhodium-Catalyzed C3-Functionalization of Indole with α-Diazoesters nih.gov
| Indole Substrate | α-Diazoester | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Indole | Ethyl 2-diazo-2-methylbutanoate | Rh₂(S-NTTL)₄ | 96% | 99% |
| Indole | Ethyl 2-diazobutanoate | Rh₂(S-NTTL)₄ | 94% | 98% |
| 5-Methoxyindole | Ethyl 2-diazo-2-methylbutanoate | Rh₂(S-NTTL)₄ | 91% | 99% |
NTTL: N-(1,8-naphthalimido)-L-tert-leucinate. Reactions typically run at low temperatures.
Advanced Purification and Analytical Characterization Techniques for Synthetic Intermediates and Final Products
The rigorous purification of synthetic intermediates and the comprehensive characterization of the final product are paramount in the synthesis of this compound. These steps ensure the removal of unreacted starting materials, byproducts, and other impurities, leading to a compound of high purity suitable for further application. Advanced analytical techniques are then employed to unequivocally confirm the structure and assess the purity of the isolated compound.
Purification Methodologies
Chromatographic Techniques Chromatography is a cornerstone for the purification of indole derivatives. nih.gov Flash column chromatography over silica (B1680970) gel is frequently employed for the initial purification of both the final product and its precursors. rsc.orgnih.gov The selection of an appropriate eluent system is critical for achieving effective separation. A common approach involves using a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. rsc.org
For higher purity requirements, High-Performance Liquid Chromatography (HPLC) is the method of choice. cetjournal.it Reversed-phase HPLC (RP-HPLC), utilizing a C8 or C18 stationary phase, is particularly effective for separating indole carboxylic acids and related compounds. sielc.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains in its protonated form, leading to sharper peaks and better separation. cetjournal.itsielc.com Preparative HPLC can be used to isolate the target compound on a larger scale. sielc.com
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | UV (254 nm) | Primary purification of crude product and intermediates. rsc.orgnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 | Acetonitrile/Water with 0.1% Formic Acid or TFA | UV (e.g., 280 nm) | High-purity analysis and preparative separation. sielc.comnih.gov |
Recrystallization and Extraction Recrystallization is a powerful and cost-effective technique for purifying the final crystalline product. mdpi.com The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For indole-3-acetic acid, a related compound, recrystallization from water has been shown to be effective. orgsyn.org For this compound, solvents such as ethanol, ethyl acetate, or mixtures involving water could be screened to find optimal conditions.
Prior to chromatographic purification or recrystallization, a standard aqueous work-up involving liquid-liquid extraction is typically performed. After the synthesis reaction, the mixture is often diluted with water and a suitable organic solvent, such as ethyl acetate. asm.org The pH may be adjusted to ensure the carboxylic acid is in a state (protonated or deprotonated) that maximizes its partitioning into the desired phase, separating it from water-soluble or organic-soluble impurities. google.com
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most definitive method for the structural elucidation of this compound.
¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the indole ring will appear in the aromatic region (approximately 7.0-8.5 ppm) with characteristic chemical shifts and coupling patterns. asm.orggoogle.com The proton at the C2 position of the indole ring typically appears as a singlet. The isopropyl group will exhibit a distinctive septet for the methine proton (–CH) and a doublet for the six equivalent methyl protons (–CH₃).
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears between 160-180 ppm. libretexts.org The carbons of the indole ring will resonate in the 100-140 ppm range, while the carbons of the isopropyl group will appear in the upfield aliphatic region. rsc.org
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (Molecular Formula: C₁₂H₁₃NO₂), the molecular weight is 203.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net A common fragmentation pattern for indole-3-carboxylic acids involves the loss of the carboxyl group (–COOH) or water (H₂O). asm.orgnist.gov
| Technique | Feature | Expected Chemical Shift (δ, ppm) or m/z Value |
|---|---|---|
| ¹H NMR | Carboxylic Acid (1H, s, broad) | 10.0 - 12.0 |
| Indole Aromatic Protons (5H, m) | 7.0 - 8.5 | |
| Isopropyl Methine (1H, septet) | ~4.5 - 5.0 | |
| Isopropyl Methyls (6H, d) | ~1.5 - 1.7 | |
| ¹³C NMR | Carboxylic Acid Carbonyl | 160 - 180 |
| Indole Aromatic Carbons | 100 - 140 | |
| Isopropyl Carbons | 20 - 50 | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | 203 |
| Key Fragment [M-COOH]⁺ | 158 |
High-Performance Liquid Chromatography (HPLC) In addition to its use in purification, HPLC is a primary tool for assessing the final purity of this compound. By using a validated method, typically involving a C18 column and a mobile phase of acetonitrile and water with an acid modifier, a single sharp peak should be observed for a pure sample. sielc.comnih.gov The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks detected, usually by a UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
Chemical Reactivity and Derivatization Pathways of 1 Isopropyl 1h Indole 3 Carboxylic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions.
The conversion of 1-isopropyl-1H-indole-3-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netsigmaaldrich.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. sigmaaldrich.com
The general reaction is as follows: R-COOH + R'-OH ⇌ R-COOR' + H₂O
For this compound, this reaction allows for the synthesis of a variety of alkyl and aryl esters, depending on the alcohol used. These reactions are generally carried out by heating the mixture to reflux. researchgate.net The resulting esters are often less polar than the parent carboxylic acid and may exhibit different solubility profiles and biological activities.
| Reactant Alcohol | Ester Derivative Formed | Typical Conditions |
|---|---|---|
| Methanol (CH₃OH) | Methyl 1-isopropyl-1H-indole-3-carboxylate | Excess CH₃OH, catalytic H₂SO₄, reflux |
| Ethanol (B145695) (C₂H₅OH) | Ethyl 1-isopropyl-1H-indole-3-carboxylate | Excess C₂H₅OH, catalytic H₂SO₄, reflux |
| Propan-2-ol ( (CH₃)₂CHOH ) | Isopropyl 1-isopropyl-1H-indole-3-carboxylate | Excess Isopropanol, catalytic H₂SO₄, reflux |
| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 1-isopropyl-1H-indole-3-carboxylate | Benzyl alcohol, catalytic H₂SO₄, reflux |
Amide derivatives of this compound can be synthesized through the reaction of the carboxylic acid with primary or secondary amines. Direct thermal amidation, which involves heating the carboxylic acid and amine at high temperatures (often in a solvent like xylene) to drive off water, is one approach. rsc.orgencyclopedia.pub
However, more commonly, the carboxylic acid is first activated to increase its reactivity towards the amine nucleophile. This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or by using coupling reagents. Popular coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction and suppress side reactions. fabad.org.tr Boron-based reagents have also been developed for direct amidation under milder conditions. nih.gov
The general reaction using a coupling agent is: R-COOH + R'R''NH + Coupling Agent → R-CONR'R'' + Byproducts
This methodology allows for the conjugation of the indole (B1671886) core with a wide array of amine-containing molecules, from simple alkylamines to complex biomolecules.
| Reactant Amine | Amide Conjugate Formed | Typical Reagents |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 1-Isopropyl-1H-indole-3-carboxamide | SOCl₂, then NH₃ |
| Aniline (C₆H₅NH₂) | N-Phenyl-1-isopropyl-1H-indole-3-carboxamide | EDCI, HOBt, Aniline |
| Piperidine (C₅H₁₀NH) | (1-Isopropyl-1H-indol-3-yl)(piperidin-1-yl)methanone | EDCI, DMAP, Piperidine |
| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-1-isopropyl-1H-indole-3-carboxamide | B(OCH₂CF₃)₃, Benzylamine |
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (1-isopropyl-1H-indol-3-yl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), typically used in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via an intermediate aldehyde, which is immediately further reduced to the alcohol. An acidic workup is required to protonate the resulting alkoxide salt and liberate the final alcohol product.
An alternative reducing agent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). Borane is a more selective reagent than LiAlH₄ and effectively reduces carboxylic acids to alcohols under relatively mild conditions.
Reactions Involving the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of substituents on the ring significantly influences the outcome of these reactions.
The indole ring is significantly more reactive towards electrophiles than benzene (B151609). nih.gov In unsubstituted indole, electrophilic attack occurs predominantly at the C3 position due to the high electron density at this site. However, in this compound, the C3 position is already substituted. Consequently, electrophilic substitution is directed to other positions on the ring. The next most nucleophilic position on the indole ring is typically C2, followed by positions on the benzene portion of the molecule (C4, C5, C6, C7). For 3-substituted indoles, electrophilic attack often occurs at the C2 position. researchgate.net
Common electrophilic aromatic substitution reactions applicable to the indole nucleus include:
Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Nitration: Introduction of a nitro group (-NO₂) using nitric acid, often in the presence of a catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using sulfuric acid or sulfur trioxide.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). These reactions can sometimes be challenging with highly reactive indoles, leading to polymerization or multiple substitutions.
The reactivity and regioselectivity of electrophilic substitution on the this compound ring are controlled by the electronic effects of the existing substituents:
The interplay of these two groups determines the final outcome. The activating effect of the N-isopropyl group enhances the ring's general reactivity, while the deactivating carboxylic acid group modulates this reactivity and influences the position of attack. While substitution is generally directed away from the C3 position, the precise location (e.g., C2 vs. C6) will depend on the specific electrophile and reaction conditions, with steric hindrance from the N-isopropyl group also potentially playing a role in directing substitution away from the C7 position.
Regioselective Functionalization at C2, C5, C6, and C7 Positions of the Indole Ring
The indole nucleus, characterized by its electron-rich nature, typically undergoes electrophilic substitution at the C3 position. However, with the C3 position occupied by a carboxylic acid group in this compound, functionalization is directed to other positions of the indole ring. The N-isopropyl group also influences the regioselectivity of these reactions.
C2 Functionalization: The C2 position is the most nucleophilic carbon atom after C3 and is a primary site for functionalization. nih.gov Palladium-catalyzed cross-coupling reactions are a common strategy for introducing aryl groups at this position. beilstein-journals.orgnih.gov For instance, the arylation of indole-3-carboxylic acids can lead to C2-arylated products, sometimes accompanied by decarboxylation. nih.gov The choice of catalyst, directing group, and reaction conditions is crucial to achieve high regioselectivity and yield. beilstein-journals.orgnih.gov
C5, C6, and C7 Functionalization: Functionalization of the benzene portion of the indole ring (C4, C5, C6, and C7) is more challenging due to lower reactivity compared to the pyrrole (B145914) ring. frontiersin.org Directed C-H activation strategies, often employing transition metal catalysts, are necessary to achieve regioselective functionalization at these positions. frontiersin.org For instance, a removable "U-shaped" template has been developed to facilitate C6-alkenylation. frontiersin.org Similarly, using the C7 carboxyl group as a directing group can promote C6-arylation. frontiersin.org Brønsted acid catalysis has also been employed for the C6-functionalization of 2,3-disubstituted indoles. frontiersin.orgnih.gov
Below is a table summarizing various regioselective functionalization reactions of indole derivatives, which can be conceptually applied to this compound.
Condensation Reactions with the Carboxylic Acid Functionality or its Derivatives
The carboxylic acid group at the C3 position of this compound is a key site for a variety of condensation reactions, enabling the formation of esters and amides. libretexts.org
Esterification: The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be employed to convert this compound into its corresponding esters. masterorganicchemistry.comresearchgate.net This reaction is typically performed in the presence of a strong acid catalyst like sulfuric acid, with the alcohol often serving as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.comyoutube.com
Amide Bond Formation: The carboxylic acid can also be activated to form amides. This is commonly achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like N-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP). nih.gov These reagents facilitate the formation of an active ester intermediate, which then readily reacts with an amine to form the desired amide. nih.gov This method is widely used in peptide synthesis. rsc.org
The table below provides examples of common coupling reagents used for amide bond formation.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization involves combining the this compound scaffold with other pharmacologically relevant moieties to create new hybrid molecules with potentially enhanced or novel biological activities.
Covalent Conjugation with Peptidic and Oligopeptidic Motifs
The conjugation of this compound with peptides is a promising strategy for developing new therapeutic agents. nih.govrsc.org The carboxylic acid functionality provides a convenient handle for covalent attachment to the N-terminus of a peptide or the side chain of an amino acid like lysine. Solid-phase peptide synthesis (SPPS) is a commonly employed technique for the synthesis of such peptide-heterocycle hybrids. nih.govrsc.org Coupling reagents like HBTU and HOBt are frequently used to facilitate the amide bond formation between the indole carboxylic acid and the peptide resin. nih.gov These conjugates can exhibit a range of biological activities, including antimicrobial properties. nih.govresearchgate.net
Fusion with Other Biologically Relevant Heterocyclic Systems
Fusing the this compound core with other heterocyclic systems can lead to the generation of novel molecular architectures with diverse biological profiles. beilstein-journals.orgnih.gov Indole derivatives are known to possess a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov By combining the indole scaffold with other heterocycles known for their therapeutic potential, it is possible to create hybrid molecules with synergistic or unique pharmacological effects. beilstein-journals.orgnih.gov For example, the synthesis of 1,2,3-trisubstituted indoles has been explored through transition metal-catalyzed C-H and N-H bond functionalization. beilstein-journals.org
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
The mechanism of Fischer esterification, for example, involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Kinetic studies of esterification reactions, such as that between acetic acid and isopropyl alcohol, have been conducted to develop kinetic models like the Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson models. dntb.gov.uanih.gov
In the context of regioselective functionalization, mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the factors controlling the site selectivity of arylation reactions on the indole ring. rsc.org For instance, it has been shown that the solvent can play a crucial role in controlling the regioselectivity between C2 and C3 arylation. rsc.org Kinetic studies on the nitrosation of 3-substituted indoles have revealed that the reaction proceeds through an equilibrium between the reactants and the 1-nitroso derivative. rsc.org
Computational and Theoretical Investigations of 1 Isopropyl 1h Indole 3 Carboxylic Acid
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its chemical behavior. Computational methods are employed to determine the most stable structures and explore the energy landscape associated with different spatial arrangements.
The initial step in the computational analysis is the geometry optimization of the 1-isopropyl-1H-indole-3-carboxylic acid molecule. This process seeks to find the lowest energy arrangement of atoms on the potential energy surface. Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly used for this purpose. researchgate.net The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, analysis of the related indole-3-acetic acid has been performed using various computational levels, from semiempirical methods to ab initio and DFT, to optimize its geometry. researchgate.net
Conformational analysis investigates the different spatial orientations (conformers) of the molecule that can be interconverted through the rotation of single bonds. For this compound, key rotations would occur around:
The bond connecting the isopropyl group to the indole (B1671886) nitrogen.
The bond linking the carboxylic acid group to the indole ring.
Studies on similar molecules, such as indole-3-carbinol (B1674136), have utilized potential energy surface scans by varying selected dihedral angles to identify the most stable conformers. A similar approach for this compound would map the energy changes associated with these rotations to identify low-energy conformers. Furthermore, the orientation of the carboxylic acid's hydroxyl group can exist in syn and anti conformations, and their relative stabilities can be influenced by solvent effects and intramolecular interactions, a phenomenon investigated in detail for molecules like acetic acid. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemistry delves into the electronic structure of a molecule, providing insights into its stability, reactivity, and spectroscopic properties.
DFT is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. semanticscholar.org Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently employed to calculate a variety of electronic parameters for indole derivatives. researchgate.netijrar.orgresearchgate.net
Electronic Distribution: The distribution of electrons within the molecule is a key determinant of its reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. nih.gov These maps are invaluable for identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net
Energetics:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
Below is an illustrative table of electronic properties that could be calculated for this compound using DFT.
| Calculated Property | Typical Value/Description | Significance |
|---|---|---|
| HOMO Energy | e.g., -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | e.g., -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | e.g., 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | e.g., 2.5 Debye | Measures the overall polarity of the molecule. |
Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govscielo.br These calculations are typically performed on the optimized molecular geometry, and the results are often compared with experimental data using a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net
Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) can be calculated by determining the harmonic frequencies of the optimized structure. nih.gov These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed experimental peaks. Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode.
An example of predicted spectroscopic data is presented in the table below.
| Spectroscopic Data | Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ¹³C NMR | C=O (Carboxyl) | ~170-180 | Carbonyl carbon |
| ¹H NMR | N-H (Indole) | ~8.0-8.5 | Indole proton (if unsubstituted) |
| ¹H NMR | O-H (Carboxyl) | >10 | Carboxylic acid proton |
| IR Frequency | C=O Stretch | ~1680-1710 | Carbonyl group vibration |
| IR Frequency | O-H Stretch | ~2500-3300 (broad) | Carboxylic acid O-H vibration |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a fundamental tool for exploring the pathways of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES) for a given reaction, researchers can identify the minimum energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. scielo.br
The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. rsc.org For this compound, these methods could be applied to:
Investigate its synthesis pathway, identifying key intermediates and transition states to optimize reaction conditions.
Explore potential metabolic transformations, predicting the most likely sites of enzymatic attack and the resulting products.
Understand its degradation pathways under various conditions.
In Silico Structure-Activity Relationship (SAR) Modeling for Targeted Design
In silico Structure-Activity Relationship (SAR) modeling is a critical component of modern drug discovery and materials science. rsc.org This approach uses computational models to correlate the structural or physicochemical properties of a series of compounds with their biological activity.
For this compound, an SAR study would involve:
Generating a Dataset: Designing and synthesizing a library of analogues with systematic variations to the indole core, the isopropyl group, or the carboxylic acid moiety.
Calculating Descriptors: Computing a range of molecular descriptors for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that links the calculated descriptors to the experimentally measured biological activity.
Prediction and Design: Employing the validated model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape and its interactions with its environment. mdpi.com
For this compound, MD simulations could be used to:
Explore Conformational Flexibility: Simulate the molecule in a solvent (e.g., water) to observe its dynamic motions, including the rotation of the isopropyl and carboxylic acid groups, and to identify the most populated conformations in solution. nih.gov
Analyze Solvation: Study the arrangement of solvent molecules around the solute, identifying key hydrogen bonding and other non-covalent interactions that stabilize the molecule in solution.
Simulate Biomolecular Interactions: If the molecule has a biological target (e.g., a protein receptor), MD simulations can model the binding process, assess the stability of the complex, and identify the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that are crucial for binding affinity. nih.gov These simulations provide a dynamic view that complements the static picture from molecular docking.
Computational Prediction of Binding Affinities with Biomolecular Targets (Non-Clinical Context)
Computational methods, particularly molecular docking and virtual screening, are pivotal in predicting the binding affinities of small molecules like this compound with various biomolecular targets. These in silico techniques provide valuable insights into potential protein-ligand interactions, guiding further experimental studies in a non-clinical setting. However, a thorough review of published scientific literature reveals a significant gap in research specifically detailing the computational prediction of binding affinities for this compound.
Computational studies on other indole-3-carboxylic acid derivatives have often focused on targets such as enzymes and receptors implicated in various signaling pathways. These investigations typically involve creating a library of related compounds and docking them into the active site of a target protein to predict binding energies and identify key interacting residues. The outcomes of such studies are frequently presented in data tables that rank the compounds based on their predicted binding affinities, often expressed in kcal/mol.
For instance, a hypothetical study on a series of indole derivatives targeting a specific kinase might yield a data table similar to the conceptual example below. It is crucial to note that the following table is for illustrative purposes only and does not represent actual data for this compound due to the absence of specific research in the public domain.
Conceptual Data Table: Predicted Binding Affinities of Hypothetical Indole Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Indole-3-carboxylic acid | Kinase A | -6.5 | Lys72, Glu91, Leu144 |
| 1-methyl-1H-indole-3-carboxylic acid | Kinase A | -7.2 | Lys72, Glu91, Val126 |
| This compound | Kinase A | -7.8 | Lys72, Leu83, Val126 |
| 1-phenyl-1H-indole-3-carboxylic acid | Kinase A | -8.5 | Lys72, Phe145, Leu83 |
In such a hypothetical scenario, the isopropyl group at the 1-position of the indole ring in this compound might contribute to enhanced hydrophobic interactions within the binding pocket of "Kinase A," leading to a more favorable predicted binding affinity compared to the unsubstituted or methyl-substituted analogs.
The absence of specific computational studies on this compound underscores a potential area for future research. Such investigations would be valuable in elucidating its potential biological activities and mechanism of action at a molecular level, thereby expanding the understanding of this particular chemical entity within the broader landscape of indole derivatives.
Biological and Mechanistic Research on 1 Isopropyl 1h Indole 3 Carboxylic Acid and Its Derivatives Non Clinical/in Vitro Focus
Interaction with Key Biological Pathways (In Vitro Investigations)
The indole (B1671886) nucleus is a prevalent scaffold in numerous biologically active compounds. Derivatives of indole-3-carboxylic acid have been investigated for their ability to modulate key biological pathways, primarily through their interaction with specific cellular receptors.
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis. nih.govresearchgate.net Various indole derivatives, particularly those derived from the metabolism of tryptophan by gut microbiota, have been identified as endogenous ligands for AhR. nih.govnih.gov
In vitro studies have demonstrated that compounds such as indole-3-acetic acid (IAA) and indole-3-aldehyde (Iald) can activate AhR. nih.gov For instance, Iald has been shown to activate AhR and promote intestinal homeostasis through the induction of interleukin-22. nih.gov Similarly, dietary compounds like indole-3-carbinol (B1674136) (I3C) and its condensation products are known to be potent AhR ligands. nih.govmorressier.com The activation of AhR by these indole derivatives initiates the transcription of target genes, influencing immune cell function and barrier integrity. nih.gov While direct studies on 1-isopropyl-1H-indole-3-carboxylic acid are limited, the consistent activity of its structural analogues suggests that the indole-3-carboxylic acid scaffold is a key pharmacophore for AhR ligation.
Derivatives of this compound have been the subject of in vitro studies to profile their interactions with and inhibition of various key enzymes. These investigations, often employing computational modeling alongside biochemical assays, have highlighted the potential of the indole-3-carboxylic acid core in designing targeted enzyme inhibitors.
DNA gyrase is a bacterial type II topoisomerase that is an essential enzyme for bacterial survival, making it a validated target for antibacterial agents. mdpi.com Molecular docking studies have been conducted to investigate the binding affinity and interaction of indole-3-carboxylic acid derivatives with DNA gyrase. nih.gov
In one such in silico study, dipeptide derivatives of indole-3-carboxylic acid were shown to have encouraging binding interactions with the DNA gyrase enzyme. nih.gov The binding mechanism involves the indole moiety forming specific interactions within the enzyme's active site. nih.govresearchgate.net For example, the benzene (B151609) portion of an indole derivative can engage in π–π stacking interactions with DNA nucleotides like adenine, while the carboxylic acid and other functional groups form hydrogen bonds with key amino acid residues such as Lysine 441 and Aspartic acid 461. nih.gov These computational models predict that such binding would inhibit the enzyme's function, suggesting a potential mechanism for the antibacterial activity of this class of compounds. nih.govresearchgate.net
Table 1: Predicted Molecular Interactions of an Indole-3-Carboxylic Acid Derivative with DNA Gyrase
| Enzyme Residue/Component | Type of Interaction | Interacting Moiety of the Ligand |
|---|---|---|
| DNA Nucleotide (Adenine) | π–π Stacking | Benzene moiety of Indole |
| Lysine 441 (Lys441) | Hydrogen Bond | Ligand Functional Groups |
| Aspartic Acid 461 (Asp461) | Hydrogen Bond | Ligand Functional Groups |
| Ptr129 | Hydrogen Bond | Ligand Functional Groups |
Lanosterol-14-alpha demethylase, a cytochrome P450 enzyme (CYP51), is a crucial enzyme in the biosynthesis of sterols in fungi and mammals. It serves as a primary target for antifungal drugs. nih.gov In silico molecular docking studies have been employed to explore the potential of indole-3-carboxylic acid derivatives as inhibitors of this enzyme.
Research involving dipeptide conjugates of indole-3-carboxylic acid has shown that these molecules exhibit favorable binding affinities and form robust interaction networks with lanosterol-14-alpha demethylase. nih.gov These computational findings suggest that the indole-3-carboxylic acid scaffold can be effectively utilized to design compounds that interact with the active site of this enzyme, thereby inhibiting its function and exhibiting potential antifungal activity. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov
In vitro studies have evaluated the inhibitory potential of derivatives of indole-carboxylic acids against these enzymes. A notable example is a diester conjugate of curcumin (B1669340) and indole-3-propionic acid (CUR-IPA). This derivative demonstrated dose-dependent inhibition of both AChE and BChE from different sources. nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined to be 59.30 µM for human AChE and 60.66 µM for human BChE, indicating a tangible inhibitory potency. nih.gov For comparison, the parent indole-3-propionic acid alone only showed inhibitory activity at concentrations of 500 µM or higher. nih.gov
Table 2: In Vitro Cholinesterase Inhibitory Activity of a CUR-IPA Derivative
| Enzyme | Source | IC₅₀ (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Electrophorus electricus (eAChE) | 5.66 |
| Acetylcholinesterase (AChE) | Human (hAChE) | 59.30 |
| Butyrylcholinesterase (BChE) | Human (hBChE) | 60.66 |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. sci-hub.sepatsnap.com Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression, making it an attractive target for cancer immunotherapy. patsnap.comnih.gov
Derivatives of indole-carboxylic acid have been synthesized and evaluated as inhibitors of IDO1. Specifically, various indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.govbohrium.com Structure-activity relationship studies have shown that modifications to the indole skeleton can yield compounds with significant inhibitory activity. For example, certain 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors with IC₅₀ values in the low micromolar range. nih.govbohrium.com One of the most potent compounds in this series, designated 9o-1, exhibited an IC₅₀ value of 1.17 µM for IDO1. nih.gov Molecular docking simulations predict that these compounds bind within the IDO1 active site, providing a basis for their inhibitory action and for further structural optimization. nih.govbohrium.com The mechanism of inhibition involves blocking the catalytic degradation of tryptophan, thereby preventing the immunosuppressive effects of its depletion and the accumulation of kynurenine metabolites. patsnap.comfrontiersin.org
Table 3: IDO1/TDO Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
|---|---|---|
| 9o-1 | 1.17 | 1.55 |
Enzyme Interaction and Inhibition Profiling (In Vitro Studies)
Viral Integrase Inhibition Assays
While direct viral integrase inhibition assays for this compound are not extensively detailed in the available literature, research on related indole-3-carboxylic acid and indole-2-carboxylic acid derivatives provides significant insights into their potential as viral integrase inhibitors, particularly against HIV-1 integrase. unifi.itrsc.org The core structure of indole carboxylic acids is recognized as a promising scaffold for the development of integrase strand transfer inhibitors (INSTIs). rsc.orgplu.mx
The mechanism of action for many potent INSTIs involves the chelation of two divalent metal ions, typically Mg2+, within the active site of the integrase enzyme. rsc.orgplu.mx This interaction is crucial for the catalytic activity of the enzyme in both the 3'-processing and strand transfer steps of viral DNA integration into the host genome. mdpi.com Studies on indole-2-carboxylic acid derivatives have shown that the indole core and the C2 carboxyl group can effectively chelate these Mg2+ ions. rsc.orgplu.mx Similarly, for indole-3-β-diketo acid derivatives, the free carboxylic acid function is considered essential for a strong interaction with the catalytic residues at the integrase active site. unifi.it
In a study evaluating various indole β-diketo acid derivatives, compounds with a substituent at the N-1 position of the indole ring, such as an N-benzyl group, were found to be the most potent inhibitors of the strand transfer reaction, with IC50 values as low as 1 µM. unifi.it This suggests that substitution at the N-1 position, such as the isopropyl group in this compound, could influence the inhibitory potency. The size and lipophilicity of the N-1 substituent may play a role in the compound's ability to bind effectively within the enzyme's active site. unifi.it
Furthermore, research on indole-3-carbaldehyde derivatives, which are structurally related to indole-3-carboxylic acids, also demonstrated significant inhibition of HIV-1 integrase. indiandrugsonline.org Some of these derivatives exhibited IC50 values in the low micromolar range, indicating their potential as starting points for the development of effective inhibitors. indiandrugsonline.org
The table below summarizes the inhibitory activities of some representative indole carboxylic acid derivatives against HIV-1 integrase, highlighting the potential of this chemical class.
| Compound Class | Specific Derivative Example | Target | Assay | IC50 Value |
| Indole-3-β-diketo acid | N-benzyl derivative | HIV-1 Integrase | Strand Transfer | 1 µM unifi.it |
| Indole-3-carbaldehyde | N-sulfonyl phenyl derivative | HIV-1 Integrase | Inhibition | ≤5.32 µM indiandrugsonline.org |
| Indole-2-carboxylic acid | Optimized derivative (20a) | HIV-1 Integrase | Strand Transfer | 0.13 µM plu.mx |
It is important to note that while these findings for related compounds are promising, specific in vitro assays on this compound are necessary to definitively determine its viral integrase inhibitory activity.
Interaction with Cytochrome P450 Enzymes (Mechanistic Implications)
The interaction of this compound with cytochrome P450 (CYP) enzymes has not been specifically documented in the reviewed scientific literature. However, studies on other indole derivatives, particularly those with substitutions at the 3-position, provide a basis for understanding potential metabolic pathways and mechanistic implications. CYP enzymes are a major family of enzymes involved in the metabolism of a wide array of xenobiotics. nih.gov
Research on 3-substituted indoles has shown that they can be substrates for CYP-mediated metabolism. researchgate.net For instance, some 3-alkylindoles undergo bioactivation by CYPs, such as CYP3A4, through a dehydrogenation process. researchgate.net This can lead to the formation of electrophilic intermediates, like 3-methyleneindolenine, which have the potential to covalently bind to cellular macromolecules, including the CYP enzymes themselves, leading to mechanism-based inactivation. researchgate.net
Furthermore, studies on indole-3-carbinol, another 3-substituted indole, and its acid condensation products have demonstrated that these compounds can induce the activity of certain CYP enzymes, such as CYP1A1, in both rat and monkey hepatocytes. researchgate.net This induction can alter the metabolism of other co-administered substances. researchgate.net In plants, the biosynthesis of indole-3-carboxylic acid from indole-3-carbaldehyde is catalyzed by an aldehyde oxidase, but CYP enzymes like CYP71B6 are also involved in the upstream pathways of its synthesis from tryptophan. nih.govresearchgate.net
Given that the indole nucleus is susceptible to oxidative metabolism by CYP enzymes, it is plausible that this compound could also be a substrate for one or more CYP isoforms. The N-isopropyl group and the carboxylic acid moiety would likely influence the specific metabolic pathways and the rate of metabolism. Potential metabolic transformations could include hydroxylation of the indole ring or the isopropyl group, or other oxidative reactions. The interaction with CYP enzymes could have significant implications for the compound's pharmacokinetic profile and potential for drug-drug interactions. However, without direct experimental data, these remain theoretical considerations.
Modulation of Other Protein Targets and Cellular Signaling Mechanisms
Beyond viral integrase, derivatives of indole-3-carboxylic acid have been investigated for their activity against a variety of other protein targets, suggesting a potential for broader biological effects. These studies, while not specific to this compound, highlight the versatility of the indole-3-carboxylic acid scaffold in interacting with different biological systems.
In the realm of antimicrobial research, indole-3-carboxylic acid conjugates with dipeptides have been designed and synthesized. rsc.org Molecular docking studies of these conjugates have indicated that they exhibit encouraging binding affinity with bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase. rsc.org These enzymes are crucial for bacterial replication and fungal cell membrane integrity, respectively, and are established targets for antimicrobial drugs.
Furthermore, certain 3-ethyl-1H-indole derivatives have been evaluated as potential selective cyclooxygenase-2 (COX-2) inhibitors. ajchem-a.com COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs. Molecular docking studies of these indole derivatives predicted strong binding affinities for the COX-2 active site. ajchem-a.com
In oncology research, indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin (B1662922) in colorectal cancer cells. researchgate.net The study found that indole-3-carboxylic acid amplified doxorubicin-induced cellular senescence, inhibited cell proliferation, and promoted cell cycle arrest. researchgate.net This suggests a potential role in modulating cellular signaling pathways related to cell growth and senescence. researchgate.net
The table below summarizes some of the other potential protein targets and cellular mechanisms modulated by indole-3-carboxylic acid derivatives.
| Compound Class | Potential Protein Target(s) | Investigated Biological Effect |
| Indole-3-carboxylic acid dipeptide conjugates | DNA gyrase, Lanosterol-14-alpha demethylase | Antimicrobial rsc.org |
| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory ajchem-a.com |
| Indole-3-carboxylic acid | Not specified, affects downstream pathways | Enhancement of doxorubicin-induced cellular senescence in cancer cells researchgate.net |
These findings underscore the importance of comprehensive in vitro screening to identify the full spectrum of biological activities of this compound and to understand its potential effects on various cellular signaling pathways.
Mechanistic Investigations of Observed Biological Effects (In Vitro)
Identification and Characterization of Molecular Targets
Direct experimental studies identifying and characterizing the specific molecular targets of this compound are limited in the currently available scientific literature. However, based on research into structurally similar indole-3-carboxylic acid derivatives, several potential molecular targets can be inferred.
As discussed in section 5.1.2.5, a primary area of investigation for indole carboxylic acids has been viral enzymes, particularly HIV-1 integrase. unifi.itrsc.org The β-diketo acid moiety in some indole-3-carboxylic acid derivatives is a key pharmacophore that interacts with the enzyme's active site. unifi.it The indole ring itself also contributes to binding. rsc.org
For antimicrobial applications, as mentioned in section 5.1.2.7, bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase have been identified as potential targets for indole-3-carboxylic acid conjugates through computational studies. rsc.org These enzymes are well-characterized targets for existing antibacterial and antifungal agents.
In the context of anti-inflammatory research, cyclooxygenase-2 (COX-2) has been proposed as a molecular target for certain indole derivatives. ajchem-a.com The ability of these compounds to fit into the active site of COX-2 is a key aspect of their potential mechanism of action.
The diverse range of potential targets for the broader class of indole-3-carboxylic acid derivatives highlights the need for specific in vitro binding assays and target identification studies for this compound to elucidate its precise molecular mechanisms of action.
Cellular Pathway Modulation Studies (In Vitro Models)
In a study on colorectal cancer cells, indole-3-carboxylic acid was found to modulate pathways related to cellular senescence and the cell cycle. researchgate.net Specifically, it enhanced the effects of the chemotherapeutic agent doxorubicin by promoting cell cycle arrest and upregulating markers of senescence. researchgate.net This suggests an interaction with signaling pathways that control cell proliferation and aging.
Furthermore, indole-3-carboxylic acid has been identified as a synergist of jasmonic acid in enhancing the resistance of wheat against powdery mildew. frontiersin.org This suggests that it may act as a signaling molecule in plant defense pathways, potentially modulating the expression of defense-related genes. frontiersin.org
The potential for indole derivatives to inhibit enzymes like COX-2 implies a possible modulation of the prostaglandin (B15479496) synthesis pathway, which is central to inflammation. ajchem-a.com Inhibition of COX-2 would lead to a downstream reduction in the production of pro-inflammatory prostaglandins.
To understand the specific cellular effects of this compound, in vitro studies using relevant cell lines would be necessary. Such studies could involve gene expression analysis, reporter assays, and other techniques to map its impact on various cellular signaling cascades.
Binding Mode Analysis through Structural and Computational Techniques (e.g., Molecular Docking)
Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule to the active site of a target protein. jocpr.comnih.gov While specific molecular docking studies for this compound are not extensively published, numerous studies on related indole derivatives provide valuable insights into their potential binding interactions.
In the context of HIV-1 integrase inhibition, docking studies of indole-2-carboxylic acid derivatives have revealed that the indole core and the C2 carboxyl group can form a chelating triad (B1167595) with the two Mg2+ ions in the active site. mdpi.com Hydrophobic interactions between the indole ring and viral DNA have also been observed. mdpi.com For indole-3-β-diketo acid derivatives, computational studies have shown extensive interactions with essential amino acids in the integrase active site. unifi.it The N-1 substituent, which in the case of the subject compound is an isopropyl group, is likely to occupy a hydrophobic pocket within the binding site, potentially influencing binding affinity.
Molecular docking of indole-3-carboxylic acid dipeptide conjugates with DNA gyrase and lanosterol-14-alpha demethylase has demonstrated encouraging binding interaction networks and binding affinities, supporting their potential as antimicrobial agents. rsc.org Similarly, docking studies of 3-ethyl-1H-indole derivatives with COX-2 have predicted strong binding affinities, with binding energies significantly higher than that of the reference drug meloxicam. ajchem-a.com These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. ajchem-a.com
The table below provides examples of binding energies from molecular docking studies of various indole derivatives with their respective protein targets.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |
| Indole-based heterocyclic scaffold | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 nih.gov |
| Indole-based heterocyclic scaffold | Human lanosterol (B1674476) 14α-demethylase | -8.5 nih.gov |
| 3-Ethyl-1H-indole derivative | Cyclooxygenase-2 (COX-2) | -11.35 to -10.40 ajchem-a.com |
| Indole based diaza-sulphonamides | JAK-3 protein | -8.8 to -9.7 nih.gov |
These computational findings suggest that this compound likely has the potential to bind to various protein targets through a combination of hydrogen bonding (via the carboxylic acid group), hydrophobic interactions (via the indole ring and isopropyl group), and potentially π-stacking interactions. Specific docking studies with relevant protein targets would be required to predict its precise binding mode and affinity.
Structure-Activity Relationship (SAR) Profiling for Biological Efficacy (In Vitro)
No specific in vitro Structure-Activity Relationship (SAR) studies for this compound have been identified in the public domain. SAR studies require a series of structurally related compounds to be synthesized and tested in biological assays to determine how specific structural modifications influence their activity. As there is a lack of published biological data for this compound, no such analysis can be performed.
Comparative Analysis with Other Indole-3-carboxylic Acid Derivatives and Analogues
A comparative analysis of the in vitro biological efficacy of this compound with other indole-3-carboxylic acid derivatives and analogues is not possible at this time due to the absence of research data for the specified compound. While numerous studies have been conducted on other N-substituted and ring-substituted indole-3-carboxylic acids, the unique contribution of the N-isopropyl group to the biological activity profile has not been documented.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing substituents like the isopropyl group to indole-3-carboxylic acid frameworks?
- Methodological Answer : Multi-step synthesis typically starts with 1H-indole-3-carboxylic acid derivatives. Alkylation reactions using isopropyl halides or epoxides under basic conditions (e.g., NaH or K₂CO₃ in DMF) are common. For regioselective N-alkylation, protect the carboxylic acid group as an ethyl ester to direct reactivity to the indole nitrogen. Subsequent hydrolysis (e.g., NaOH/EtOH) regenerates the carboxylic acid. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via recrystallization (e.g., acetic acid/water mixtures) .
Q. Which analytical techniques are critical for confirming the structure and purity of 1-isopropyl-1H-indole-3-carboxylic acid derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The isopropyl group shows distinct doublets (δ 1.2–1.5 ppm) and a septet (δ 3.5–4.0 ppm) for the methine proton.
- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays).
- Melting Point Analysis : Sharp melting points indicate crystalline purity .
Q. How can researchers mitigate side reactions during alkylation of indole-3-carboxylic acid derivatives?
- Methodological Answer : Common side reactions include O-alkylation of the carboxylic acid or over-alkylation. Mitigation strategies:
- Protecting Groups : Convert the carboxylic acid to an ethyl ester using SOCl₂/EtOH before alkylation.
- Controlled Reaction Conditions : Use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) to minimize competing reactions.
- Workup Optimization : Quench reactions with aqueous NH₄Cl and extract products with ethyl acetate to isolate the desired N-alkylated product .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. Key steps:
- Crystallization : Use solvent diffusion (e.g., DMSO/Et₂O) to grow high-quality crystals.
- Data Collection : Optimize resolution (<1.0 Å) for accurate electron density maps.
- Refinement : Apply restraints for thermal motion and hydrogen bonding. For example, SHELXL can model disorder in the isopropyl group if present .
Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cyclooxygenase or kinase targets).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl) on bioactivity using Hammett σ constants or logP values .
Q. How to address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may arise from assay variability or unaccounted physicochemical properties. Solutions include:
- Standardized Assays : Replicate results across multiple platforms (e.g., fluorescence polarization vs. radioligand binding for receptor affinity).
- Physicochemical Profiling : Measure logP, pKa, and solubility (e.g., shake-flask method) to identify bioavailability confounders.
- Crystallographic Validation : Compare ligand-bound vs. unbound enzyme structures to confirm binding modes .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The isopropyl group directs electrophiles to the indole C5 position due to steric and electronic effects. To target C4 or C6:
- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions.
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to alter electronic effects.
- Lewis Acid Catalysis : Employ FeCl₃ or ZnCl₂ to stabilize transition states for Friedel-Crafts reactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in enzymatic inhibition data between synthetic batches?
- Methodological Answer :
- Batch Reprofiling : Re-analyze purity via HPLC and confirm stereochemistry with chiral columns.
- Counterion Effects : Test free acid vs. sodium salt forms, as solubility differences (e.g., in PBS vs. DMSO) impact activity.
- Crystallographic Validation : Compare enzyme-ligand co-crystal structures across batches to identify conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
